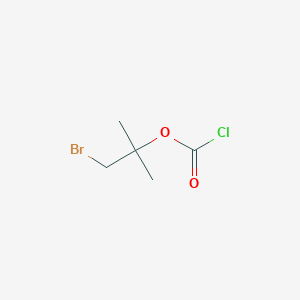
2-Allyl-2H-1,2-benzothiazin-3(4H)-one 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Allyl-2H-1,2-benzothiazin-3(4H)-one 1,1-dioxide is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Allyl-2H-1,2-benzothiazin-3(4H)-one 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method might involve the reaction of an allyl-substituted aniline with a sulfonyl chloride, followed by cyclization under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for such compounds would likely involve optimization of the synthetic route for scalability, including considerations for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors or other advanced manufacturing techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions might target the sulfone group, converting it to a sulfide.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the benzothiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride might be used.
Substitution: Reagents like halogens or alkylating agents could be employed under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used, but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
2-Allyl-2H-1,2-benzothiazin-3(4H)-one 1,1-dioxide may have applications in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigation as a potential therapeutic agent for various diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with biological targets. It might interact with enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2H-1,2-benzothiazine 1,1-dioxide: Lacks the allyl group but shares the core structure.
2-Allyl-2H-1,2-benzothiazine: Similar but without the 1,1-dioxide functionality.
Uniqueness
The presence of the allyl group and the sulfone functionality in 2-Allyl-2H-1,2-benzothiazin-3(4H)-one 1,1-dioxide may confer unique reactivity and biological activity compared to its analogs.
Properties
CAS No. |
31848-18-7 |
|---|---|
Molecular Formula |
C11H11NO3S |
Molecular Weight |
237.28 g/mol |
IUPAC Name |
1,1-dioxo-2-prop-2-enyl-4H-1λ6,2-benzothiazin-3-one |
InChI |
InChI=1S/C11H11NO3S/c1-2-7-12-11(13)8-9-5-3-4-6-10(9)16(12,14)15/h2-6H,1,7-8H2 |
InChI Key |
UQTCYVCSUDXQQN-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=O)CC2=CC=CC=C2S1(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(E)-1-[(4-Chlorophenyl)sulfanyl]-2-(4-nitrophenyl)diazene](/img/structure/B14697183.png)









